![molecular formula C9H11ClN2O B2765658 4-Amino-2-chloro-N-ethylbenzamide CAS No. 739315-22-1](/img/structure/B2765658.png)
4-Amino-2-chloro-N-ethylbenzamide
Overview
Description
4-Amino-2-chloro-N-ethylbenzamide is a chemical compound with the CAS Number: 739315-22-1 . Its molecular weight is 198.65 and its IUPAC name is 4-amino-2-chloro-N-ethylbenzamide .
Molecular Structure Analysis
The molecular formula of 4-Amino-2-chloro-N-ethylbenzamide is C9H11ClN2O . The InChI code is 1S/C9H11ClN2O/c1-2-12-9(13)7-4-3-6(11)5-8(7)10/h3-5H,2,11H2,1H3,(H,12,13) .Scientific Research Applications
Molar Refraction and Polarizability
Research on a closely related antiemetic drug demonstrated studies on its molar refraction and polarizability in aqueous solutions. Such studies are critical for understanding the interaction of the drug with light and its electronic properties, which are essential for its formulation and application in pharmaceutical sciences (R. Sawale et al., 2016).
Synthesis and Characterization of Novel Polymers
Another application area involves the synthesis and characterization of novel polymers. For instance, research on the synthesis of aromatic polyimides using similar compounds showcases the role of such chemicals in developing new materials with potential applications in electronics, aerospace, and more due to their thermal stability and solubility properties (M. Butt et al., 2005).
Pharmaceutical Co-crystals
Pharmaceutical co-crystals involving analgesic drugs demonstrate the utility of chemical compounds like 4-Amino-2-chloro-N-ethylbenzamide in enhancing drug properties such as solubility and dissolution rates. This area of research is crucial for improving drug efficacy and bioavailability (S. Aitipamula et al., 2012).
Solubility and Dissolution Behavior
Studies on the solubility of similar compounds in various solvents at different temperatures provide valuable data for pharmaceutical formulations. Understanding the solubility and dissolution behavior is essential for drug design and development to ensure optimal delivery and action of pharmaceutical agents (Jinbo Ouyang et al., 2019).
Electrospray Mass Spectrometry
Research involving the fragmentation of N-linked carbohydrates derivatized at the reducing terminus using compounds similar to 4-Amino-2-chloro-N-ethylbenzamide highlights its application in analytical chemistry. Such studies are instrumental in understanding molecular structures and interactions, vital for drug development and biochemical research (D. Harvey, 2000).
properties
IUPAC Name |
4-amino-2-chloro-N-ethylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O/c1-2-12-9(13)7-4-3-6(11)5-8(7)10/h3-5H,2,11H2,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMHURKMOAPIAQC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=C(C=C1)N)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-2-chloro-N-ethylbenzamide |
Synthesis routes and methods
Procedure details
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